Product packaging for 2-(Dimethoxymethyl)-1H-pyrrole(Cat. No.:)

2-(Dimethoxymethyl)-1H-pyrrole

Cat. No.: B14900206
M. Wt: 141.17 g/mol
InChI Key: JXOFNZMMYPSEAJ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1H-pyrrole is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B14900206 2-(Dimethoxymethyl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(dimethoxymethyl)-1H-pyrrole

InChI

InChI=1S/C7H11NO2/c1-9-7(10-2)6-4-3-5-8-6/h3-5,7-8H,1-2H3

InChI Key

JXOFNZMMYPSEAJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CN1)OC

Origin of Product

United States

The Significance of Pyrrole Scaffolds in Modern Synthetic Chemistry

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a vast array of natural products and synthetic compounds. researchgate.netbiolmolchem.com Its presence is integral to the function of many biologically important molecules, including heme, chlorophyll, and vitamin B12. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. alliedacademies.org Consequently, pyrrole derivatives have been extensively investigated and developed as therapeutic agents with diverse activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. researchgate.netnih.govresearchgate.net

The versatility of the pyrrole core allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. biolmolchem.comalliedacademies.org The development of efficient synthetic methods to create functionalized pyrroles is a continuous focus of research, aiming to expand the library of these valuable compounds for drug discovery and materials science. researchgate.netalliedacademies.org

The Synthetic Utility of the Dimethoxymethyl Functionality in Organic Transformations

The dimethoxymethyl group, also known as a dimethyl acetal (B89532), serves as a stable and effective protecting group for aldehydes. khanacademy.orglscollege.ac.in Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to temporarily "mask" an aldehyde to prevent it from reacting under conditions intended to modify another part of the molecule.

The dimethoxymethyl group is typically formed by reacting an aldehyde with two equivalents of methanol (B129727) in the presence of an acid catalyst. khanacademy.orgmasterorganicchemistry.com This acetal is stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing agents. The aldehyde can be readily regenerated when needed by treatment with aqueous acid. lscollege.ac.inmasterorganicchemistry.com This stability and ease of deprotection make the dimethoxymethyl group a valuable tool for synthetic chemists, allowing for greater flexibility and control in the construction of complex molecules.

An Overview of Research Trajectories for 2 Dimethoxymethyl 1h Pyrrole

Strategies for Pyrrole Ring Formation

The construction of the pyrrole ring is a well-established area of synthetic organic chemistry, with numerous methods developed over the years. These strategies often involve the condensation of carbonyl compounds with amines or other nitrogen-containing reagents.

Classical Approaches for Pyrrole Synthesis

The following sections detail five of the most prominent classical methods for pyrrole synthesis. While these reactions may not directly produce this compound, they are fundamental for creating the core pyrrole structure.

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles. nih.govrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring. researchgate.net The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The general versatility of the Paal-Knorr reaction allows for the synthesis of a variety of substituted pyrroles, depending on the nature of the starting 1,4-dicarbonyl compound and the amine. wikipedia.org To synthesize the precursor for this compound, one could theoretically start with a 1,4-dicarbonyl compound that already contains a protected aldehyde group. However, a more common approach involves the formylation of an existing pyrrole ring.

Table 1: Examples of Paal-Knorr Pyrrole Synthesis

1,4-Dicarbonyl CompoundAmineProductReference
2,5-HexanedioneAmmonia2,5-Dimethylpyrrole wordpress.com
2,5-HexanedioneAniline2,5-Dimethyl-1-phenylpyrrole wikimedia.org
AcetonylacetoneAmmonium (B1175870) Carbonate2,5-Dimethylpyrrole wordpress.com

This table presents illustrative examples of the Paal-Knorr reaction and does not directly lead to the synthesis of this compound.

The Knorr pyrrole synthesis is another cornerstone method that involves the reaction of an α-amino-ketone with a β-ketoester. rgmcet.edu.inwikipedia.org A key feature of this synthesis is that the α-amino-ketones are often unstable and are therefore typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org The reaction mechanism involves the condensation of the amine and the ketone to form an enamine, which then cyclizes and eliminates water to yield the pyrrole. youtube.com

This method is particularly useful for the synthesis of polysubstituted pyrroles with specific substitution patterns. The resulting pyrrole generally bears an ester group from the β-ketoester component.

Table 2: Key Reactants in Knorr Pyrrole Synthesis

Reactant TypeExampleRole in SynthesisReference
α-Amino-ketone (in situ)From Ethyl 2-oximinoacetoacetateProvides N and two C atoms to the ring wikipedia.org
β-KetoesterEthyl acetoacetate (B1235776)Provides three C atoms to the ring wikipedia.org

This table outlines the general components for the Knorr pyrrole synthesis.

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The mechanism is thought to proceed through the initial formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org

This method provides a versatile route to a variety of substituted pyrroles. researchgate.net A solid-phase adaptation of the Hantzsch synthesis has also been developed, allowing for the generation of pyrrole libraries. nih.gov

Table 3: Components of the Hantzsch Pyrrole Synthesis

ComponentFunctionExampleReference
β-KetoesterCarbon sourceEthyl acetoacetate wikipedia.org
α-HaloketoneCarbon source and electrophileChloroacetone wikipedia.org
Amine/AmmoniaNitrogen sourceAmmonia wikipedia.org

This table summarizes the essential starting materials for the Hantzsch synthesis of pyrroles.

The Piloty-Robinson pyrrole synthesis utilizes the thermal, acid-catalyzed rearrangement of ketazines to form pyrroles. wikipedia.org The reaction involves a nih.govnih.gov-sigmatropic rearrangement of the di-enol form of the azine, followed by cyclization and elimination of ammonia to yield the aromatic pyrrole. researchgate.net This method is particularly effective for the synthesis of tetra-arylpyrroles. researchgate.net

While historically significant, the scope of the Piloty-Robinson synthesis can be limited by the availability of the starting azines.

The Trofimov reaction is a more modern and highly efficient method for the synthesis of a wide variety of pyrroles. researchgate.net It involves the reaction of ketoximes with acetylenes in the presence of a superbasic system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net A significant advantage of this reaction is the one-pot synthesis of NH- and N-vinylpyrroles directly from ketones and acetylene, avoiding the separate isolation of the ketoxime intermediate. researchgate.net

The reaction proceeds through the initial O-vinylation of the ketoxime, followed by a nih.govnih.gov-sigmatropic rearrangement, cyclization, and dehydration. researchgate.net

Table 4: Trofimov Reaction for Pyrrole Synthesis

Ketone/KetoximeAcetylene SourceProduct TypeReference
Cyclohexanone OximeAcetylene Gas4,5,6,7-Tetrahydroindole researchgate.net
Acetophenone OximeAcetylene Gas2-Phenylpyrrole researchgate.net

This table provides examples of pyrroles synthesized via the Trofimov reaction.

From Pyrrole to this compound

Once the pyrrole ring is synthesized by one of the classical methods, the introduction of the 2-(dimethoxymethyl) group is typically achieved in two subsequent steps:

Formylation: The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group (-CHO) onto the pyrrole ring, primarily at the 2-position. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF).

Acetalization: The resulting pyrrole-2-carbaldehyde is then converted to its dimethyl acetal (B89532), this compound. This is a standard protection reaction for aldehydes, carried out by treating the aldehyde with methanol (B129727) in the presence of an acid catalyst. This step is crucial for applications where the aldehyde functionality might interfere with subsequent reactions.

Modern Catalytic Methods for Pyrrole Construction

Transition-metal catalysis has revolutionized the synthesis of pyrroles, offering high efficiency, selectivity, and functional group tolerance under mild conditions. rsc.orgorganic-chemistry.org These methods often provide access to complex pyrrole structures that are challenging to obtain through classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses. organic-chemistry.orguctm.edu

Copper catalysis is a powerful tool for the synthesis of substituted pyrroles. One notable method involves the copper-catalyzed cascade reaction of 1,3-enynes with amines. rsc.org This process proceeds via an aza-Michael addition, followed by cyclization and aromatization, to afford tetrasubstituted pyrroles. rsc.org The use of air as an oxidant and the ability to perform the reaction at room temperature highlight its efficiency and eco-friendliness. rsc.org Another approach is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a variety of N-H pyrroles with high regioselectivity. acs.org This reaction is believed to involve both a reductive coupling and a subsequent cyclization step promoted by the copper catalyst. acs.org

Furthermore, copper-catalyzed oxidative cyclization presents another avenue. For instance, the reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides, catalyzed by Cu(II), leads to the formation of pyrrolo[1,2-a]quinoxalines through a domino reaction involving C-C bond cleavage and the formation of new C-C and C-N bonds. rsc.org Copper(II) acetate (B1210297) has also been effectively used to catalyze the cyclization of β-hydroxyhomopropargylic sulfonamides, resulting in excellent yields of the corresponding pyrroles. researchgate.net More recently, a copper-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been developed to produce chromeno[4,3-b]pyrroles. acs.org This atom-economic reaction proceeds through a cascade of orientjchem.orgacs.org rearrangement, [3+2] cycloaddition, and acs.orgacs.org rearrangement. acs.org

A particularly relevant method for synthesizing N-substituted pyrroles is the copper/nitroxyl-catalyzed aerobic oxidative coupling of diols and primary amines. organic-chemistry.orgnih.gov This reaction can be performed at room temperature using an oxygen balloon as the oxidant, demonstrating high functional group tolerance. organic-chemistry.orgnih.gov

Palladium catalysis offers a versatile platform for pyrrole synthesis. A notable example is the palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates, which yields highly functionalized pyrroles with good to excellent efficiency and regioselectivity. acs.org This method can be controlled to produce either acyl-protected or free pyrrole products. acs.org Another strategy involves the palladium-catalyzed cyclization of enamines that contain β-vinyl bromide functionalities, leading to substituted pyrroles in moderate to good yields. rsc.org

Palladium catalysis is also effective for the C-H arylation of pre-existing pyrrole rings. For instance, 2,5-substituted pyrroles can be directly arylated with diaryliodonium salts to produce tri-, tetra-, and even penta-substituted pyrroles. nih.gov Furthermore, a four-component palladium-catalyzed reaction involving aromatic iodides, imines, dipolarophiles, and carbon monoxide has been developed to synthesize fully substituted pyrroles. thieme-connect.com The mechanism is complex, involving the in-situ generation of a Münchnone 1,3-dipole, followed by a cycloaddition/retrocycloaddition sequence. thieme-connect.com

Gold catalysis has emerged as a powerful tool for the synthesis of N-heterocycles. nih.gov Gold(I)-catalyzed hydroamination/cyclization cascade reactions of α-amino ketones with alkynes provide a route to multi-substituted pyrroles. organic-chemistry.org This method is characterized by high regioselectivity and tolerance of a wide range of functional groups. organic-chemistry.org Another innovative approach is the gold-catalyzed [4+1]-annulation reaction between 1,4-diyn-3-ols and isoxazoles, which constructs the pyrrole core. acs.org The chemoselectivity of this reaction is governed by the initial attack of the isoxazole (B147169) on the less hindered alkyne. acs.org

Gold(I) catalysis can also be employed in the reaction of alkynyl thioethers with isoxazoles to produce 3-sulfenylated pyrroles with high regioselectivity. nih.govacs.org This reaction proceeds via a formal (3+2) cycloaddition pathway. nih.gov Additionally, a two-step, one-pot synthesis of fused pyrroles has been achieved through the condensation of N-alkynylhydroxammonium salts with enolizable ketones, followed by a gold-catalyzed cascade reaction. nih.govnih.gov This cascade is initiated by a 3,3-sigmatropic rearrangement of an N,O-dialkenylhydroxamine intermediate. nih.gov Gold catalysts are also effective in the cycloisomerization of α-aminoallenes to yield 3-pyrrolines, which are valuable intermediates for further functionalization. acs.org

Platinum catalysts are effective in promoting the direct synthesis of 2,5-disubstituted pyrroles through the acceptorless dehydrogenative heterocyclization of 1,2-amino alcohols and secondary alcohols. rsc.orgrsc.org A heterogeneous carbon-supported platinum catalyst (Pt/C) has shown superior activity in this transformation. rsc.orgrsc.org The proposed mechanism involves the platinum-catalyzed dehydrogenation of the secondary alcohol to a ketone, which then condenses with the amino alcohol. rsc.org This intermediate undergoes further dehydrogenation and cyclization to form the pyrrole ring. researchgate.net This method is advantageous as it can be performed without an external oxidant and the heterogeneous catalyst can be recycled. rsc.org

Synthesis from Renewable Feedstocks (e.g., Furan Derivatives)

The utilization of renewable biomass as a feedstock for chemical synthesis is a key aspect of green chemistry. Furan derivatives, which can be derived from biomass, are valuable precursors for pyrrole synthesis. researchgate.netrsc.org A mild and convenient method for producing pyrroles involves the direct condensation of bio-based furans with anilines, catalyzed by a solid acid like H-form zeolite-Y. researchgate.net This protocol tolerates a wide variety of functional groups. researchgate.net

Another approach starts from α-hydroxyketones, which are also accessible from biomass. rsc.org A method for synthesizing unsymmetrically substituted N-H pyrroles from α-hydroxyketones and 3-aminocrotonate has been developed using the confined space of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The MOF channels limit potential overreactions and control selectivity. rsc.org

Multi-Component Condensation Reactions for Pyrrole Ring Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. bohrium.comrsc.org MCRs are particularly attractive for pyrrole synthesis due to their atom economy and operational simplicity. rsc.orgresearchgate.net

One such approach involves a thiazolium salt-catalyzed reaction that generates 1,4-dicarbonyl compounds in situ from an aldehyde and an unsaturated ketone. tandfonline.com The subsequent addition of an amine initiates a Paal-Knorr reaction to furnish the pyrrole nucleus. tandfonline.com Another versatile MCR for synthesizing fully substituted fused pyrroles involves the reaction of a thioamide, an aldehyde, and ammonium acetate. acs.org This method avoids the use of hazardous oxidants. acs.org Isocyanide-based MCRs also represent a powerful tool for the synthesis of polysubstituted pyrroles. rsc.org These reactions are often domino processes that proceed without the need to isolate intermediates. rsc.org

Introduction and Manipulation of the Dimethoxymethyl Group

The dimethoxymethyl group serves as a protected form of an aldehyde, which is crucial for synthetic strategies requiring the temporary masking of this reactive functional group. Its introduction and subsequent reactions are pivotal in the synthesis of this compound.

Formation of Acetals from Aldehyde Precursors

The most direct method for introducing the dimethoxymethyl group is through the acetalization of a corresponding aldehyde. libretexts.org This reaction typically involves treating the aldehyde with an excess of an alcohol, such as methanol, in the presence of an acid catalyst. libretexts.orgyoutube.com The mechanism proceeds through a hemiacetal intermediate, which then reacts with a second equivalent of the alcohol to form the stable acetal. libretexts.orgyoutube.com The equilibrium of this reaction is driven towards the product by either using a large excess of the alcohol or by removing the water formed during the reaction. youtube.com

For the synthesis of this compound, the starting material is pyrrole-2-carboxaldehyde. The reaction of an aldehyde with trimethyl orthoformate is an effective method for producing acetals. wikipedia.org

Integration of Dimethoxymethyl Functionality into Pyrrole-Containing Systems

In some synthetic strategies, the dimethoxymethyl group is incorporated into a molecule that is subsequently used to construct the pyrrole ring. For instance, a building block already containing the dimethoxymethyl functionality can be reacted with other components to form the heterocyclic ring system. This approach can be advantageous when direct acetalization of the pyrrole-2-carboxaldehyde is problematic due to the sensitivity of the pyrrole ring to acidic conditions.

Utilization of Orthoformate Reagents

Orthoformates, such as trimethyl orthoformate [HC(OCH3)3], are highly effective reagents for the formation of dimethyl acetals from aldehydes. wikipedia.org They serve as both the alcohol source and a dehydrating agent, driving the reaction to completion. wikipedia.org The reaction of an aldehyde with trimethyl orthoformate provides the corresponding acetal, which can often be deprotected back to the aldehyde using hydrochloric acid. wikipedia.org

In the context of pyrrole chemistry, orthoformate reagents can be used in conjunction with an acid catalyst to convert pyrrole-2-carboxaldehyde and its derivatives into their dimethoxymethyl counterparts. This method is often preferred due to its efficiency and the mild reaction conditions that can be employed, which helps to preserve the integrity of the pyrrole ring.

Synthesis of Key Precursors and Intermediates for this compound

The availability of pyrrole-2-carboxaldehyde and its N-protected derivatives is fundamental to the synthesis of this compound.

Preparation of Pyrrole-2-carboxaldehyde

Pyrrole-2-carboxaldehyde is a critical precursor, and several methods exist for its synthesis.

Vilsmeier-Haack Reaction: This is a widely used and efficient method for the formylation of electron-rich aromatic rings, including pyrrole. organic-chemistry.orgresearchgate.net The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgorgsyn.org The formylation of pyrrole under these conditions predominantly occurs at the α-position (C2), yielding pyrrole-2-carboxaldehyde in good yields (78–79%). orgsyn.org The reaction is typically carried out at low temperatures, and the intermediate iminium salt is hydrolyzed to afford the aldehyde. orgsyn.org

Reimer-Tiemann Reaction: This method involves the reaction of pyrrole with chloroform (B151607) (CHCl3) in the presence of a strong base. chemistnotes.com However, for simple pyrroles, this reaction can lead to ring expansion, producing 3-chloropyridine (B48278) in what is known as the Ciamician-Dennstedt rearrangement. chemistnotes.comnrochemistry.com While it is a classical method for formylation, its application to pyrrole itself for the synthesis of pyrrole-2-carboxaldehyde is often complicated by this side reaction and generally results in low yields of the desired aldehyde. chemistnotes.comacs.org Interestingly, when applied to 5-substituted pyrrole-2-carboxylates, the Reimer-Tiemann reaction can lead to the formation of 2-formylpyrroles where the formyl group displaces the carboxylate function. acs.orglsu.edu

Other Methods: Pyrrole-2-carboxaldehyde has also been prepared from pyrrolemagnesium iodide and various formates, as well as from 2-furaldehyde dimethyl acetal and ammonium acetate. orgsyn.org More recent developments include the de novo synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters via oxidative annulation. acs.org Biosynthetic routes involving enzymatic CO2 fixation have also been explored. mdpi.com

Method Reagents Key Features Yield
Vilsmeier-Haack ReactionPyrrole, POCl₃, DMFPredominantly α-formylation, widely applicable. organic-chemistry.orgorgsyn.orgrsc.org78-79% orgsyn.org
Reimer-Tiemann ReactionPyrrole, CHCl₃, BaseCan lead to ring expansion (3-chloropyridine). chemistnotes.comnrochemistry.comLow chemistnotes.comacs.org
From Pyrrolemagnesium IodidePyrrolemagnesium iodide, FormatesOrganometallic route. orgsyn.org-
From 2-Furaldehyde Dimethyl Acetal2-Furaldehyde dimethyl acetal, Ammonium acetateRing transformation. orgsyn.org-
Oxidative AnnulationAryl methyl ketones, Arylamines, Acetoacetate estersDe novo synthesis of substituted pyrrole-2-carbaldehydes. acs.org-
BiosynthesisEnzymatic CO₂ FixationGreen chemistry approach. mdpi.com~9% conversion mdpi.com

Routes to N-Protected Pyrrole Aldehydes

To avoid side reactions and improve solubility and handling, the nitrogen of the pyrrole ring is often protected with a suitable group. The synthesis of N-protected pyrrole aldehydes is therefore a crucial step in many synthetic sequences.

N-Sulfonyl Protection: Pyrrole can be readily protected with sulfonyl groups, such as tosyl (Ts) or phenylsulfonyl (SO₂Ph). For example, N-phenylsulfonylpyrrole can be prepared by reacting pyrrole with phenylsulfonyl chloride in the presence of a base. nih.gov Subsequent acylation at the 3-position can be achieved, followed by deprotection to yield the 3-acylpyrrole. nih.gov The Vilsmeier-Haack formylation of 1-(p-substituted aryl)pyrroles is influenced by steric and inductive effects of the substituent. rsc.orgrsc.org 1-Tosyl-1H-pyrrole-2-carbaldehyde has been synthesized and characterized. rsc.org

N-Alkoxycarbonyl Protection: Protecting groups like tert-butoxycarbonyl (Boc) are commonly used. N-Boc-3-ethyl-pyrrole-2-carboxaldehyde can be synthesized by treating 3-ethyl-pyrrole-2-carboxaldehyde with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). nih.gov A general method for the synthesis of N-alkoxycarbonyl pyrroles involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govacs.org

N-Acyl Protection: Pyrrole can be acylated on the nitrogen atom. For instance, 1-benzoyl-1H-pyrrole-2-carbaldehyde has been synthesized. rsc.org

The choice of protecting group depends on the subsequent reaction conditions and the desired final product. These N-protected pyrrole aldehydes can then be converted to their corresponding 2-(dimethoxymethyl) derivatives using the methods described in section 2.2.

Protecting Group Example Precursor Synthetic Method
Tosyl (Ts)1-Tosyl-1H-pyrrole-2-carbaldehydeVilsmeier-Haack formylation of N-tosylpyrrole. rsc.org
tert-Butoxycarbonyl (Boc)N-Boc-3-ethyl-pyrrole-2-carboxaldehydeReaction of the corresponding pyrrole-2-carboxaldehyde with Boc₂O and DMAP. nih.gov
Benzoyl (Bz)1-Benzoyl-1H-pyrrole-2-carbaldehydeAcylation of pyrrole-2-carboxaldehyde. rsc.org

Synthesis of Functionalized Pyrrole Carboxylic Esters

The synthesis of pyrrole carboxylic esters is of significant interest due to their utility as versatile synthetic intermediates. These compounds can be readily converted to a variety of other functional groups, making them valuable building blocks in the synthesis of more complex molecules, including certain drugs. mdpi.com

One prominent method for the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives is the Hantzsch pyrrole synthesis. researchgate.net A modern adaptation of this classical method utilizes a one-step continuous flow process. syrris.comacs.org This approach involves the reaction of tert-butyl acetoacetates, primary amines, and α-bromoketones. researchgate.netsyrris.com A key feature of this flow synthesis is the in situ hydrolysis of the resulting tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction facilitates this hydrolysis within the microreactor, yielding the corresponding pyrrole-3-carboxylic acids directly. syrris.comacs.org This method has been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides. syrris.com

The versatility of this flow method allows for the synthesis of a diverse range of substituted pyrrole-3-carboxylic acids. For instance, various β-ketoesters can be reacted with amines like benzylamine (B48309) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), which is then mixed with a stream of an α-bromoacetophenone to produce the desired pyrrole derivatives. researchgate.net The scale-up potential of this continuous flow process has been demonstrated by the efficient production of significant quantities of material in a relatively short time. researchgate.net

Furthermore, this methodology has been extended to the preparation of N-unsubstituted pyrrole-3-acids. The necessary starting material, tert-butyl 3-aminobut-2-enoate, can be readily prepared by mixing tert-butylacetoacetate with ammonium carbamate (B1207046) in methanol. syrris.com This demonstrates the adaptability of the Hantzsch synthesis and related methods to create a wide array of functionalized pyrrole carboxylic esters and their corresponding acids.

Table 1: Examples of Reagents for Hantzsch Pyrrole Synthesis

Reagent Type Examples
β-Ketoestertert-Butyl acetoacetate
AmineBenzylamine, Ammonium carbamate
α-Haloketoneα-Bromoacetophenone
BaseN,N-Diisopropylethylamine (DIPEA)
SolventDimethylformamide (DMF), Methanol

Classical methods for pyrrole synthesis, such as the Paal-Knorr and Knorr syntheses, along with various cycloaddition and transition-metal-catalyzed cyclization reactions, also contribute to the arsenal (B13267) of techniques for preparing functionalized pyrrole carboxylic esters. syrris.com

Preparation of Halogenated Pyrroles as Synthetic Starting Materials

Halogenated pyrroles are crucial building blocks in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions. A practical synthesis for introducing a halogen, such as chlorine, into the pyrrole ring involves the chlorination of a suitable pyrrole precursor. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated using N-chlorosuccinimide (NCS). acs.org

Another approach involves the synthesis of halogenated pyrroles that can be used in subsequent coupling reactions. For instance, a general method for preparing halogenated arylpyrroles has been described, which utilizes newly synthesized halogenated pyrroles and couples them with substituted nitrobenzenes or anilines. acs.org The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, where pyrrole pinacolboronate esters are reacted with aryl bromides. acs.org

The preparation of the necessary halogenated starting materials can sometimes be challenging. For example, the synthesis of 2-bromo-6-chloroaniline, a potential coupling partner, has been reported via the hydrolysis of an anilide formed from the reaction of N-(2-bromophenyl)benzohydroxamic acid with thionyl chloride, though this reaction has proven difficult to reproduce consistently. acs.org Alternative strategies include directed ortho-metalation of a protected aniline, such as a tert-butoxycarbonyl (Boc) or pivaloyl (Piv) protected 2-chloroaniline. acs.org

A sequential reaction involving intermolecular hydroamination followed by an N-halosuccinimide (NXS) mediated oxidative cyclization can produce halogenated trifluoromethylated pyrroles. organic-chemistry.org This method starts with 2-trifluoromethyl-1,3-enynes and aliphatic primary amines under mild conditions. organic-chemistry.org

Table 2: Common Reagents for the Halogenation of Pyrroles

Reagent Function
N-Chlorosuccinimide (NCS)Chlorinating agent
Thionyl chloride (SOCl₂)Used in the synthesis of precursors for halogenated anilines
N-Halosuccinimide (NXS)Halogenating and oxidizing agent
Suzuki-Miyaura ReagentsFor cross-coupling of halogenated pyrroles with aryl boronic esters

These synthetic methodologies provide access to a wide range of halogenated pyrroles, which are invaluable precursors for the synthesis of biologically active compounds and other complex molecular architectures. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Reactions Involving the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. The substituent at the C2 position, in this case, a dimethoxymethyl group, plays a crucial role in directing the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Reactions of Pyrrole

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, activating the ring towards electrophiles. This increased reactivity, however, can sometimes lead to polysubstitution or polymerization under harsh reaction conditions. For 2-substituted pyrroles, electrophilic attack is generally directed to the C5 position, and to a lesser extent, the C3 or C4 positions, due to the electronic and steric influence of the existing substituent.

Regioselective Halogenation Strategies

The introduction of halogen atoms onto the pyrrole ring is a valuable transformation, as the resulting halopyrroles serve as versatile building blocks for further synthetic modifications, such as cross-coupling reactions. While no specific studies on the regioselective halogenation of this compound are readily available in the surveyed literature, the general principles of pyrrole chemistry suggest that halogenation would likely occur at the C5 position. The use of mild halogenating agents is crucial to prevent over-halogenation and decomposition of the starting material.

ReagentExpected Major ProductNotes
N-Bromosuccinimide (NBS)5-Bromo-2-(dimethoxymethyl)-1H-pyrroleNBS is a mild and selective brominating agent for electron-rich heterocycles.
N-Chlorosuccinimide (NCS)5-Chloro-2-(dimethoxymethyl)-1H-pyrroleSimilar to NBS, NCS provides a controlled method for chlorination.
N-Iodosuccinimide (NIS)5-Iodo-2-(dimethoxymethyl)-1H-pyrroleNIS is effective for the iodination of pyrroles.

This table is based on the expected reactivity of 2-substituted pyrroles and is not derived from direct experimental data for this compound.

Acylation and Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemtube3d.comijpcbs.comyoutube.com The reaction typically employs a phosphorus oxychloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. organic-chemistry.orgchemtube3d.com For pyrroles, this reaction is highly regioselective, with formylation occurring predominantly at the α-position (C2 or C5). chemtube3d.comyoutube.com In the case of this compound, the Vilsmeier-Haack reaction is anticipated to yield 5-formyl-2-(dimethoxymethyl)-1H-pyrrole.

Friedel-Crafts acylation provides a direct route to acylpyrroles. byjus.com However, the high reactivity of pyrroles can lead to challenges, including polymerization and lack of regioselectivity, when using strong Lewis acids like aluminum chloride. byjus.com Milder catalysts or alternative acylation methods are often preferred. For this compound, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) would be expected to introduce the acyl group at the C5 position.

ReactionReagentsExpected Major Product
Vilsmeier-Haack FormylationPOCl₃, DMF5-Formyl-2-(dimethoxymethyl)-1H-pyrrole
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., SnCl₄)5-Acyl-2-(dimethoxymethyl)-1H-pyrrole

This table is based on established reactivity patterns of pyrroles and does not represent specific experimental results for this compound.

C-H Functionalization Strategies on Pyrroles

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, avoiding the need for pre-functionalized starting materials.

Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has been successfully applied to the functionalization of pyrroles. rsc.orgrsc.org Palladium catalysts, in particular, have been widely used for the direct arylation and alkenylation of the pyrrole nucleus. jiaolei.group These reactions often require a directing group to control the regioselectivity of the C-H activation step. For this compound, direct C-H activation would likely target the C5 position. The development of catalyst systems that can operate under mild conditions is an active area of research to accommodate the sensitivity of the pyrrole ring.

Radical-Based Functionalization Approaches

Radical-based functionalization offers a complementary approach to traditional electrophilic and metal-catalyzed methods. beilstein-journals.orgnih.govrsc.org Minisci-type reactions, for example, involve the addition of a radical to a protonated heterocycle. Photoredox catalysis has also enabled a wide range of radical-mediated transformations under mild conditions. nih.govrsc.org While specific examples for this compound are not documented in the available literature, radical functionalization of the pyrrole ring is a known process. The regioselectivity of such reactions can be influenced by the nature of the radical and the reaction conditions.

Photocatalyzed and Electrochemical Methods for C-H Activation

Recent advancements in organic synthesis have highlighted the utility of photocatalyzed and electrochemical methods for the direct functionalization of C-H bonds, offering a more sustainable and efficient alternative to traditional methods. In the context of pyrrole chemistry, these techniques have been applied to achieve selective C-H activation.

Electrochemical methods, for instance, have been successfully employed in the oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles. This process facilitates the construction of C-C and C-N bonds, leading to the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org The reaction is atom-economical, utilizing tetrahydrofuran (B95107) (THF) as both a reactant and a solvent, with hydrogen gas as the only byproduct. rsc.org This approach demonstrates the potential of electrochemical strategies in creating complex heterocyclic systems from simple pyrrole precursors.

Furthermore, the broader field of electroorganic chemistry has seen significant progress in the difunctionalization of alkenes, a reaction type that could be conceptually extended to the C-H bonds of pyrroles. rsc.org These innovative strategies leverage the unique reactivity of electrochemical processes to achieve high regioselectivity and stereoselectivity in the formation of new chemical bonds. rsc.org

Carbene Transfer Reactions

Carbene transfer reactions represent a powerful tool for the C-H functionalization of heterocyclic compounds, including pyrroles. These reactions typically involve the use of diazoalkanes as carbene precursors, which upon reaction with a metal catalyst, generate a metal-bound carbene intermediate that can then react with the heterocycle. researchgate.net

Research has shown that copper complexes, particularly those with hydrotrispyrazolylborate (Tpx) ligands, are effective catalysts for the C-H functionalization of 1H-pyrroles. These reactions exhibit high selectivity for the formal insertion of the carbene into the Cα-H bond, leading to the formation of alkylated pyrroles without affecting the N-H bond. researchgate.net This selectivity is a key advantage, as it allows for the direct modification of the pyrrole ring at a specific position.

The development of new-to-nature enzymatic carbene transferases has further expanded the scope of these reactions. nih.gov Inspired by the activity of natural heme monooxygenases, these engineered enzymes can catalyze a variety of carbene transfer reactions with high selectivity and catalyst turnover numbers, sometimes exceeding the performance of small-molecule catalysts. nih.gov This biocatalytic approach offers a green and efficient alternative for the synthesis of complex molecules. nih.govnih.gov

It is important to note that while the general reactivity of pyrroles in carbene transfer reactions is established, specific studies on this compound are not extensively documented in the provided search results. However, the principles of C-H activation and functionalization of the pyrrole ring are applicable.

Cycloaddition Reactions of Pyrroles

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules with high efficiency and stereocontrol. Pyrroles can participate in various cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction conditions and the nature of the other reactant.

[4+2] Cycloadditions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. masterorganicchemistry.com Pyrroles can act as the diene component in Diels-Alder reactions, although their aromatic character can sometimes reduce their reactivity compared to non-aromatic dienes. youtube.com

For instance, 2-vinylpyrroles have been shown to undergo highly endo-selective Diels-Alder cycloadditions with maleimides to produce octahydropyrrolo[3,4-e]indoles. nih.gov This reaction serves as a key step in the divergent synthesis of complex polycyclic indole (B1671886) derivatives. nih.gov The reactivity of the pyrrole as a diene is influenced by substituents on the ring and on the nitrogen atom.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and selectivity of Diels-Alder reactions involving pyrrole derivatives. For example, the reaction between 2-nitro-1H-pyrrole and isoprene (B109036) has been analyzed, revealing a non-concerted, two-stage, one-step molecular mechanism. researchgate.net Such computational studies are valuable for predicting the outcome of these reactions and for designing new synthetic strategies.

It is worth noting that the specific participation of this compound in Diels-Alder reactions is not explicitly detailed in the provided search results. However, the general principles of pyrrole reactivity in [4+2] cycloadditions suggest that it could potentially act as a diene, particularly if the reaction conditions are optimized to overcome its inherent aromaticity.

[2+2] and [2+1] Cycloadditions (e.g., with Carbenes)

In addition to [4+2] cycloadditions, pyrroles can also undergo other types of cycloaddition reactions, such as [2+2] and [2+1] cycloadditions. Photochemical [2+2] cycloaddition reactions of 2-siloxy-1H-pyrrole derivatives with enones have been investigated, leading to the formation of cyclobutane (B1203170) or oxetane (B1205548) products depending on the enone used. researchgate.net For example, the reaction with cyclopentenone regioselectively forms a cyclobutane, while the reaction with 1,4-naphthoquinone (B94277) selectively yields an oxetane. researchgate.net

[2+1] cycloadditions often involve the reaction of a carbene with a double bond. While the direct [2+1] cycloaddition of a carbene to a C=C bond within the pyrrole ring to form a cyclopropane (B1198618) is not as common as C-H insertion, it is a known reaction pathway for carbenes. nih.gov The competition between C-H insertion and cycloaddition can be influenced by the catalyst and the specific carbene precursor used.

Another relevant cycloaddition is the [3+2] cycloaddition. For example, the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) can lead to the formation of functionalized 2,3'-bipyrroles. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism, providing access to complex pyrrole-containing structures. nih.gov

Organometallic Reactions for Pyrrole Derivatization (e.g., Halogen-Lithium Exchange)

Organometallic chemistry provides a versatile toolkit for the functionalization of heterocyclic compounds like pyrroles. beilstein-journals.orgresearchgate.net One of the most fundamental and widely used reactions is the halogen-lithium exchange, which converts an organic halide into a highly reactive organolithium species. wikipedia.org This reaction is particularly useful for preparing organolithium compounds that are otherwise difficult to access. harvard.edu

In pyrrole chemistry, halogen-lithium exchange is a key strategy for introducing substituents at specific positions of the pyrrole ring. The reaction typically involves treating a halogenated pyrrole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For example, the selective functionalization of the β-position (C3) of the pyrrole ring can be achieved through a halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. johnshopkins.educapes.gov.bracs.org The bulky triisopropylsilyl (TIPS) group on the nitrogen atom directs the bromination to the 3-position, and subsequent treatment with an organolithium reagent generates the 3-lithiopyrrole derivative. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. johnshopkins.edu

The table below summarizes the key aspects of the halogen-lithium exchange reaction for the derivatization of pyrroles.

FeatureDescription
Reaction Halogen-Lithium Exchange
Substrate Halogenated Pyrrole (e.g., 3-bromo-1-(triisopropylsilyl)pyrrole)
Reagent Organolithium (e.g., n-BuLi, t-BuLi)
Intermediate Lithiated Pyrrole
Product Substituted Pyrrole
Key Advantage Regioselective functionalization of the pyrrole ring

This method provides a powerful and versatile approach for the synthesis of a wide variety of substituted pyrroles that would be difficult to prepare using other methods.

N-Functionalization and Deprotection Strategies

The nitrogen atom of the pyrrole ring plays a crucial role in its reactivity and can be functionalized with a wide variety of substituents. This N-functionalization is often a key step in the synthesis of complex pyrrole-containing molecules, as it can be used to protect the pyrrole ring, modify its electronic properties, or introduce new functional groups. thieme.de

A variety of methods exist for the N-functionalization of pyrroles. For example, the Paal-Knorr condensation of nitroanilines with a 1,4-diketone, followed by an indium-mediated reduction and coupling with another 1,4-diketone, can be used to synthesize arenes substituted with two different pyrrole moieties. rsc.org This reaction sequence demonstrates a multi-step approach to building complex N-arylpyrrole derivatives.

The development of enantioselective methods for N-functionalization is an active area of research. Cation-directed methodologies have been reported for the preparation of N-substituted pyrroles in a stereocontrolled manner. thieme.de These reactions often proceed in the presence of a chiral catalyst and allow for the synthesis of non-racemic pyrrole scaffolds, which are common motifs in biologically active compounds. thieme.de

Deprotection Strategies

The protecting group on the pyrrole nitrogen often needs to be removed at a later stage of the synthesis. The choice of deprotection strategy depends on the nature of the protecting group and the other functional groups present in the molecule.

For example, the 2,4-dimethoxybenzyl (DMB) group is a common protecting group for amines and can be cleaved under acidic conditions. researchgate.net The rate of deprotection can be influenced by the electronic properties of the substituents on the pyrrole ring. researchgate.net Other protecting groups, such as the methoxymethyl (MOM) group, can also be removed under specific conditions, although sometimes unexpected deprotection can occur. researchgate.net

The table below provides examples of N-functionalization and deprotection strategies relevant to pyrrole chemistry.

ProcessReagents and ConditionsProduct
N-Arylation Nitroaniline, 1,4-diketone (Paal-Knorr), In, another 1,4-diketone1-((1H-Pyrrol-1-yl)phenyl)-1H-pyrrole derivatives
N-Alkylation Alkyl halide, baseN-Alkylpyrrole
DMB Deprotection Trifluoroacetic acid (TFA), anisoleN-H Pyrrole
TIPS Deprotection Tetrabutylammonium fluoride (B91410) (TBAF)N-H Pyrrole

The ability to both functionalize and deprotect the pyrrole nitrogen is essential for the successful synthesis of a wide range of pyrrole-containing target molecules.

Reactions Involving the Dimethoxymethyl Acetal Group

The dimethoxymethyl group in this compound is a dimethyl acetal, which serves as a stable protecting group for the corresponding aldehyde, pyrrole-2-carboxaldehyde. This functional group's reactivity is central to the synthetic utility of the parent molecule, offering a gateway to a diverse array of transformations. The acetal is generally stable under basic, nucleophilic, and many oxidative or reductive conditions, allowing for selective modifications at other positions of the pyrrole ring. wikipedia.org However, its sensitivity to acid provides a reliable method for deprotection, unmasking a reactive carbonyl group for subsequent chemical manipulation.

Acetal Hydrolysis and Subsequent Derivatizations

The primary reaction of the dimethoxymethyl acetal is its hydrolysis under acidic conditions to yield pyrrole-2-carboxaldehyde. wikipedia.org This transformation is typically efficient and is a cornerstone for the use of this compound as a stable precursor to its aldehyde counterpart. The unmasked aldehyde is a versatile synthetic intermediate, participating in a wide range of reactions to form more complex molecular architectures.

The Vilsmeier-Haack reaction is a classic method for the direct formylation of pyrrole to produce pyrrole-2-carboxaldehyde, but using the acetal precursor provides an alternative route that can be advantageous in multi-step syntheses where the aldehyde's reactivity would interfere with earlier steps. nih.gov Once formed, pyrrole-2-carboxaldehyde can be derivatized in numerous ways. It is a key building block in the synthesis of various natural products and biologically active compounds. mdpi.com For instance, it serves as a synthon for constructing complex alkaloids and macrocycles. mdpi.com Condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, are common derivatizations.

Reaction Type Reagents/Conditions Product Type Significance
Acetal Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄)Pyrrole-2-carboxaldehydeUnmasking of the reactive aldehyde functionality.
Condensation Primary/Secondary AminesImines (Schiff Bases)Intermediates for reductive amination and synthesis of N-heterocycles.
Wittig Reaction Phosphonium YlidesAlkenyl-pyrrolesCarbon-carbon bond formation for chain extension.
Henry Reaction Nitroalkanes, Baseβ-NitroalcoholsFormation of C-C bonds and precursors to amino alcohols.
Reductive Amination Amine, Reducing Agent (e.g., NaBH₃CN)Aminomethyl-pyrrolesSynthesis of substituted amines, important in medicinal chemistry. quora.com

This table provides an interactive overview of common derivatizations following the hydrolysis of the dimethoxymethyl group.

Conversion to Other Carbonyl Functionalities

While the direct product of hydrolysis is an aldehyde, this functionality can be readily converted into other carbonyl-containing groups, such as carboxylic acids and their derivatives. This two-step approach—hydrolysis followed by functional group interconversion—broadens the synthetic potential of this compound.

The oxidation of pyrrole-2-carboxaldehyde to pyrrole-2-carboxylic acid is a common transformation. Various oxidizing agents can accomplish this, although care must be taken to avoid over-oxidation or degradation of the sensitive pyrrole ring. Once the carboxylic acid is obtained, it can be further converted into esters, amides, or acid chlorides, serving as versatile building blocks for more complex structures. For example, ethyl pyrrole-2-carboxylate can be prepared by the esterification of the corresponding carboxylic acid. mdpi.com

Starting Material Transformation Reagents Product
Pyrrole-2-carboxaldehydeOxidation Mild Oxidizing Agents (e.g., Ag₂O, MnO₂)Pyrrole-2-carboxylic acid
Pyrrole-2-carboxylic acidEsterification Alcohol (e.g., Ethanol), Acid Catalyst or DiazomethanePyrrole-2-carboxylate Ester
Pyrrole-2-carboxylic acidAmidation Amine, Coupling Agent (e.g., DCC, EDC)Pyrrole-2-carboxamide
Pyrrole-2-carboxaldehydeReduction Reducing Agents (e.g., NaBH₄)(1H-pyrrol-2-yl)methanol

This interactive table outlines the synthetic pathways to convert the initial aldehyde to other key functional groups.

Participation in Ring-Forming Reactions (e.g., Pictet-Spengler type reactions)

The aldehyde group generated from the hydrolysis of this compound is a key participant in various cyclization reactions to form fused heterocyclic systems. A notable example is its potential use in Pictet-Spengler-type reactions. quora.com The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. quora.commdpi.com

Given that the pyrrole ring is electron-rich and thus nucleophilic, it can participate in such cyclizations. quora.com When pyrrole-2-carboxaldehyde is reacted with a β-arylethylamine like tryptamine, the reaction can lead to the formation of complex β-carboline structures fused or linked to the pyrrole moiety. researchgate.netorganic-chemistry.org These scaffolds are prevalent in natural product chemistry and medicinal chemistry. researchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic C5 position of the pyrrole ring (or another tethered aromatic ring) to effect ring closure. This strategy is a powerful tool for the convergent synthesis of polycyclic alkaloids.

Reactant 1 Reactant 2 Key Intermediate Product Type
Pyrrole-2-carboxaldehydeβ-Arylethylamine (e.g., Tryptamine)Iminium IonFused Heterocycle (e.g., β-Carboline derivative)
Pyrrole-2-carboxaldehydeo-PhenylenediamineDi-imineQuinoxaline derivative nih.gov

This table illustrates the role of pyrrole-2-carboxaldehyde in constructing fused ring systems through reactions like the Pictet-Spengler cyclization.

Interconversion with Pyrroline (B1223166) Systems

The aromatic pyrrole ring can be interconverted with its partially saturated counterparts, pyrrolines. This can be achieved through either reductive or oxidative pathways, starting from pyrrole-2-carboxaldehyde. These transformations alter the electronic properties and geometry of the heterocyclic core, providing access to different classes of compounds.

Oxidative Interconversion: A regioselective oxidation of 3,4-disubstituted pyrrole-2-carboxaldehydes can lead to the formation of 3-pyrrolin-2-ones. mdpi.com This dearomative oxidation represents a direct conversion from the aromatic pyrrole system to a non-aromatic pyrroline derivative, specifically an unsaturated lactam. Such reactions highlight the ability to use the inherent reactivity of the pyrrole nucleus to generate new heterocyclic scaffolds.

Reductive Interconversion: The pyrrole ring can be reduced to pyrrolines or the fully saturated pyrrolidine. The Birch reduction of pyrrole derivatives bearing electron-withdrawing groups, such as esters or amides derived from the C2 position, can yield pyrrolines. wikipedia.org Catalytic hydrogenation using transition metal catalysts (e.g., Rh, Ru, Pt) is also employed to reduce the pyrrole ring. nih.gov The conditions can often be tuned to achieve either partial reduction to a pyrroline or complete saturation to a pyrrolidine, although controlling the selectivity can be challenging. Studies on the reaction of hydrogen atoms with pyrrole have shown the formation of dihydropyrrole (pyrroline) radicals as intermediates in the hydrogenation process. nih.gov

Process Starting Material Conditions/Reagents Product
Oxidation Pyrrole-2-carboxaldehydeOxidizing Agent3-Pyrrolin-2-one mdpi.com
Reduction Pyrrole-2-carboxylateBirch Reduction (Na, liq. NH₃, ROH)Dihydropyrrole (Pyrroline) wikipedia.org
Reduction Substituted PyrroleCatalytic Hydrogenation (H₂, Rh/C)Pyrrolidine nih.gov

This interactive table summarizes the primary methods for the interconversion between pyrrole and pyrroline systems originating from the title compound.

Regio- and Chemoselective Control in Transformations

The concepts of chemoselectivity and regioselectivity are critical in harnessing the synthetic potential of this compound. These principles dictate which functional group reacts and at which position, allowing for precise molecular construction.

Chemoselectivity: The dimethoxymethyl acetal is a prime example of a chemoselective protecting group. Its stability under basic and nucleophilic conditions allows for reactions to be directed specifically to the N-H bond (e.g., N-alkylation or N-acylation) or for substitutions on the pyrrole ring without affecting the C2 substituent. wikipedia.org Conversely, under acidic conditions, the acetal is the most labile group, enabling its selective hydrolysis to the aldehyde while other acid-stable groups on the molecule remain intact. This orthogonal reactivity is a powerful tool in synthetic planning.

Regioselectivity: The control of reaction position is equally important. In electrophilic substitution reactions on the pyrrole ring itself, the outcome is governed by the electronic effects of existing substituents. For an unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 (α) position. Once the C2 position is substituted, as in pyrrole-2-carboxaldehyde, the aldehyde group acts as a deactivating, meta-directing group in the context of classical aromatic chemistry. However, for the electron-rich pyrrole ring, the situation is more complex. Further electrophilic substitution is generally disfavored but, if forced, often occurs at the C4 position. Regiocontrol can also be achieved through directed metalation or by leveraging specific reaction mechanisms. For example, the regioselective oxidation of pyrrole-2-carboxaldehydes to 3-pyrrolin-2-ones demonstrates a high degree of positional control that is not predictable from simple electronic arguments alone, often involving complex mechanistic pathways. mdpi.com

Derivatives and Analogs of 2 Dimethoxymethyl 1h Pyrrole

Pyrrole (B145914) Derivatives with Varied Substitutions at C-2

The C-2 position of the pyrrole ring is particularly susceptible to electrophilic substitution, making it a common site for functionalization. The dimethoxymethyl group at this position serves as a masked aldehyde, providing a convenient starting point for the synthesis of various C-2 substituted pyrroles.

Pyrrole-2-carbaldehydes and pyrrole-2-carboxylates are important synthetic intermediates and are found in some biologically active molecules. mdpi.com

Pyrrole-2-carbaldehydes can be efficiently prepared through various methods, including the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide to introduce a formyl group onto the pyrrole ring. orgsyn.org Another approach involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters in the presence of a copper catalyst, iodine, and oxygen. organic-chemistry.org This method offers a greener alternative by avoiding hazardous oxidants. organic-chemistry.org The dimethoxymethyl group of 2-(dimethoxymethyl)-1H-pyrrole can be readily hydrolyzed under acidic conditions to yield the corresponding pyrrole-2-carbaldehyde.

Pyrrole-2-carboxylates are also significant derivatives. Their synthesis can be achieved through the reaction of pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.net This method allows for the direct introduction of a carboxylate group at the C-2 position. researchgate.net Pyrrole-2-carboxylic acid itself is a naturally occurring compound, arising from the dehydrogenation of proline. wikipedia.org

DerivativeSynthesis MethodKey ReagentsReference
Pyrrole-2-carbaldehydeVilsmeier-Haack ReactionPyrrole, POCl₃, DMF orgsyn.org
Pyrrole-2-carbaldehydeOxidative AnnulationAryl methyl ketone, arylamine, acetoacetate ester, Cu catalyst, I₂, O₂ organic-chemistry.org
Alkyl 1H-pyrrole-2-carboxylateIron-Catalyzed Carboxylation1H-pyrrole, CCl₄, Alcohol, Iron catalyst researchgate.net

Pyrrole-2-carbonitriles are another class of C-2 substituted derivatives. A two-step synthesis from enones has been developed, involving the formation of a cyanopyrroline intermediate followed by dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic pyrrole-2-carbonitrile. beilstein-journals.org The synthesis of 2-amino-3-cyanopyrrole derivatives can be achieved from malononitrile, benzaldehyde, and aminoacetaldehyde dimethyl acetal (B89532) through a multi-step process. google.com

Acyl pyrroles , such as 2-acylpyrroles, can be synthesized through various methods, including the Friedel-Crafts acylation of pyrrole. The introduction of an acyl group at the C-2 position provides a ketone functionality that can be further manipulated for the synthesis of more complex molecules. The synthesis of 2-tosyl-4-(2-hydroxybenzoyl)pyrroles has been achieved using TosMIC (tosylmethyl isocyanide) with α,β-unsaturated carbonylic compounds. mdpi.com

DerivativeSynthesis MethodKey ReagentsReference
Pyrrole-2-carbonitrileFrom EnonesEnone, Aminoacetonitrile hydrochloride, DDQ beilstein-journals.org
2-Amino-3-cyanopyrroleMulti-step synthesisMalononitrile, Benzaldehyde, Aminoacetaldehyde dimethyl acetal google.com
2-AcylpyrroleFriedel-Crafts AcylationPyrrole, Acylating agent, Lewis acid mdpi.com

N-Substituted Pyrrole Analogs

Modification of the pyrrole nitrogen allows for the introduction of a wide variety of substituents, which can significantly influence the compound's physical, chemical, and biological properties.

Protecting the pyrrole nitrogen with groups like tert-butyloxycarbonyl (Boc) is a common strategy in pyrrole chemistry to modulate reactivity and prevent unwanted side reactions. google.com The synthesis of N-Boc pyrroles can be achieved through the reaction of pyrrole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). N-Boc-2,5-dihydro-1H-pyrrole has been shown to undergo highly enantioselective and diastereoselective C-H functionalization at the C-2 position when reacted with aryldiazoacetates in the presence of a dirhodium tetracarboxylate catalyst. nih.gov This reaction provides a powerful tool for the asymmetric synthesis of substituted pyrrolidines. nih.gov

AnalogKey FeatureSynthetic ApplicationReference
N-Boc-pyrroleProtection of the pyrrole nitrogenDirects C-H functionalization nih.gov

N-vinyl pyrroles are valuable monomers for the synthesis of polymers with interesting properties. The synthesis of N-vinyl-2-pyrrolidone (NVP), a well-known N-vinyl lactam, is typically achieved through the vinylation of 2-pyrrolidone with acetylene in the presence of a base. chemicalbook.com While not a direct derivative of this compound, the synthesis of N-vinyl pyrroles highlights a key functionalization strategy for the pyrrole nitrogen. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a versatile method for preparing N-substituted pyrroles. mdpi.com

AnalogSynthesis MethodKey ReagentsReference
N-Vinyl-2-pyrrolidoneVinylation2-Pyrrolidone, Acetylene, Base chemicalbook.com
N-Substituted PyrrolesPaal-Knorr Reaction1,4-Dicarbonyl compound, Primary amine mdpi.com

Fused Pyrrole Systems Incorporating Related Motifs

Fusing the pyrrole ring with other heterocyclic or carbocyclic systems leads to the formation of polycyclic aromatic compounds with unique electronic and biological properties.

The synthesis of fused pyrrole systems often utilizes functionalized pyrrole derivatives as starting materials. For instance, pyrrole-2,3-diones, which can be synthesized from 4-aroyl-5-aryl-2,3-furandiones and N,N-dialkyl urea, react with 1,2-phenylenediamines to form 2(1H)-quinoxalinones, a class of fused pyrrole derivatives. acgpubs.org Another example is the synthesis of 2H-pyrrolo[3,4-c]quinoline derivatives, which can be achieved from (E)-ethyl-3-(2-nitrophenyl)acrylate and TosMIC, followed by nitro reduction and intramolecular cyclization. mdpi.com Furthermore, the synthesis of diketopyrrolopyrroles (DPPs), a class of high-performance pigments, can be achieved through nucleophilic aromatic substitution reactions. nih.gov

Fused SystemSynthetic PrecursorKey ReactionReference
2(1H)-QuinoxalinonePyrrole-2,3-dioneCondensation with 1,2-phenylenediamine acgpubs.org
2H-Pyrrolo[3,4-c]quinoline(E)-ethyl-3-(2-nitrophenyl)acrylate and TosMIC[3+2] Cycloaddition and subsequent cyclization mdpi.com
Diketopyrrolopyrrole (DPP)Substituted pyrrolinonesNucleophilic aromatic substitution nih.gov

Pyrrolo[1,2-c]pyrimidines and Indolizines

Pyrrolo[1,2-c]pyrimidines:

A significant application of 1H-pyrrole-2-carbaldehyde is in the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. This is achieved through a base-induced condensation reaction with reagents containing an active methylene (B1212753) group and a nitrile or isocyanide functionality. Two key methods discovered serendipitously involve the reaction with tosylmethyl isocyanide (TosMIC) or methyl isocyanoacetate. researchgate.net

The reaction with TosMIC, in the presence of a base like potassium carbonate in methanol (B129727), yields 3-tosylpyrrolo[1,2-c]pyrimidines. researchgate.net Similarly, the condensation with ethyl isocyanoacetate leads to the formation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylates. researchgate.net These reactions provide a powerful and direct construction of the fused pyrimidine ring onto the pyrrole core.

Table 1: Synthesis of Pyrrolo[1,2-c]pyrimidines from 1H-Pyrrole-2-carbaldehyde

Reagent Base/Solvent Product Yield (%) Reference
Tosylmethyl isocyanide (TosMIC) K₂CO₃ / Methanol 3-Tosylpyrrolo[1,2-c]pyrimidine Not specified researchgate.net
Ethyl isocyanoacetate K₂CO₃ / Methanol Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Not specified researchgate.net
5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) + TosMIC Not specified 3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine 52% researchgate.net
5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) + Ethyl isocyanoacetate Not specified Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) 19% researchgate.net

Indolizines:

Indolizines, or pyrrolo[1,2-a]pyridines, represent another class of fused heterocycles accessible from pyrrole precursors. While numerous methods exist for indolizine synthesis, those starting from functionalized pyrroles are of particular interest. nih.gov Palladium(II)-catalyzed cascade reactions have been developed for the synthesis of indolizine-fused heterocycles. These complex transformations can be initiated from 1H-pyrrole-2-carbaldehyde, which is first converted into a functionalized internal alkyne. This alkyne then undergoes a catalyst- and solvent-dependent intramolecular carboxypalladation, leading to the formation of isobenzofuran-fused pyrrolizines or isochromeno[3,4-f]indolizin-5-ones. nih.gov This strategy highlights the utility of the C2-aldehyde as a starting point for building the necessary functionalities for cascade cyclizations. nih.gov

Pyrroloquinolines and Pyrroloquinoxalines

Pyrroloquinolines:

The synthesis of pyrroloquinolines from pyrrole-3-carbaldehydes has been developed as a route to these medicinally important fused heterocycles. rsc.org An efficient sequential multi-component method involves a proline-catalyzed direct Mannich reaction-cyclization sequence followed by oxidative aromatization. While this specific methodology starts with the C3-aldehyde isomer, it demonstrates the principle of using pyrrole carbaldehydes as key precursors for building the quinoline ring system. rsc.org

Pyrroloquinoxalines:

The Pictet-Spengler reaction is a key method for synthesizing pyrrolo[1,2-a]quinoxalines. This reaction involves the condensation of an aniline derivative with an aldehyde. nih.gov Specifically, 1-(2-aminophenyl)pyrrole can react with various aldehydes in the presence of a catalyst like p-dodecylbenzene sulfonic acid (p-DBSA) in ethanol to afford the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. nih.gov The versatility of this method allows for the introduction of various substituents on the quinoxaline ring depending on the aldehyde used. Research has shown this method to be efficient, proceeding in short reaction times at room temperature with high yields. nih.gov The reactivity of 1H-pyrrole-2-carbaldehyde itself can also be harnessed in the synthesis of quinoxaline-containing structures. researchgate.net

Table 2: Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

Aniline Reactant Aldehyde Reactant Catalyst/Solvent Reaction Time Yield Reference
1-(2-aminophenyl)pyrrole derivative Various arylaldehydes p-DBSA / Ethanol 15 - 120 min High nih.gov

α-, β-, γ- and Multi-Fused Pyrrole Architectures

The position of the fused ring relative to the pyrrole nitrogen atom defines the architecture as α- (fused at the 1,2-positions), β- (fused at the 2,3-positions), or γ- (fused at the 3,4-positions) fused.

α-Fused Architectures: The previously discussed pyrrolo[1,2-c]pyrimidines, indolizines, pyrroloquinolines, and pyrroloquinoxalines are all examples of α-fused pyrrole systems, where the new ring is constructed adjacent to the nitrogen atom.

β-Fused Architectures: The synthesis of β-fused systems often requires different strategies. For instance, pyrrolo[2,3-d]pyrimidines are synthesized through multi-step procedures, often starting from appropriately substituted pyrroles. A green, one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. orgsyn.org

γ-Fused Architectures: An original approach has been developed for the synthesis of 2,5-diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are γ-fused systems. This method involves the conversion of thiazol-2-yl substituents into formyl groups. These resulting dialdehydes are valuable building blocks for creating more complex molecules through subsequent reactions like Knoevenagel condensation. researchgate.net

Multi-Fused Systems: More complex, multi-fused pyrrole systems can be accessed through cascade reactions. A two-step, one-pot synthesis of fused pyrroles has been developed using a gold-catalyzed cascade reaction. This process begins with the condensation of an N-alkynylhydroxylammonium salt with a ketone, which, upon treatment with a gold catalyst, triggers a cascade that includes a 3,3-sigmatropic rearrangement to form polycyclic pyrroles. nih.gov

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy would be expected to reveal the number of different types of protons and their neighboring environments in 2-(Dimethoxymethyl)-1H-pyrrole. The expected signals would correspond to the protons on the pyrrole (B145914) ring, the methoxy (B1213986) groups, and the methine proton of the dimethoxymethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information for structural confirmation.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would identify all the unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbons of the pyrrole ring, the methoxy groups, and the acetal (B89532) carbon.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the attachment of the dimethoxymethyl group to the pyrrole ring and for assigning the specific positions of substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic ring and alkyl groups, and C-O stretches of the acetal and methoxy groups.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, as well as fragment ions that can provide further structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. nih.gov The method involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of highly charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and guided into the mass analyzer. nih.govchemrxiv.org

For this compound, ESI-MS in positive ion mode would be the standard method for analysis. The nitrogen atom in the pyrrole ring is a site of protonation, leading to the formation of a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then detected. In a typical low-resolution mass spectrometer, this would allow for the confirmation of the compound's molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions. nih.govresearchgate.net

Ion SpeciesCalculated m/zDescription
[M+H]⁺142.1Protonated molecule, representing the primary ion observed in positive mode ESI-MS.
[M+Na]⁺164.1Sodium adduct, often observed as a minor peak depending on solvent purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS analysis. nih.govnih.gov

In the analysis of this compound, HRMS would be used to confirm the molecular formula, C₇H₁₁NO₂. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass, it is possible to unambiguously confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net This technique is a cornerstone of modern chemical analysis for structure verification and identification of unknown compounds in complex mixtures. mdpi.comresearchgate.net

Molecular FormulaIon SpeciesCalculated Exact Mass (m/z)Typical Mass Accuracy
C₇H₁₁NO₂[M+H]⁺142.08680< 5 ppm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information that, through Fourier transform calculations, allows for the generation of a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined. mdpi.com

ParameterExample Value (for a related structure)Description
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a (Å)12.7018Unit cell dimension.
b (Å)10.2689Unit cell dimension.
c (Å)7.4695Unit cell dimension.
β (°)101.067Unit cell angle.
Volume (ų)956.16Volume of the unit cell.
Z4Number of molecules per unit cell.
Note: Data presented is for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and is for illustrative purposes only. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. msu.edu This absorption corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The technique is primarily used to study molecules containing chromophores, which are functional groups with conjugated π-systems or non-bonding valence electrons.

The pyrrole ring in this compound acts as the primary chromophore. It contains a conjugated π-electron system, which gives rise to a characteristic π → π* electronic transition upon absorption of UV radiation. libretexts.org For simple, unconjugated pyrroles, the main absorption band (λₘₐₓ) typically appears in the lower UV range, often around 210 nm. The position and intensity of this absorption can be influenced by the solvent and the nature of the substituents on the pyrrole ring. researchgate.net While the dimethoxymethyl group is not a strong chromophore itself, it can have a minor electronic influence on the pyrrole ring system. The resulting spectrum is useful for quantitative analysis and for confirming the presence of the pyrrole chromophore. researchgate.net

ChromophoreTypical λₘₐₓ (nm)Electronic TransitionSolvent
Pyrrole Ring~210 nmπ → π*Ethanol or Hexane

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of pyrrole-based compounds. Methods such as Density Functional Theory (DFT) and more advanced techniques like Complete Active Space Second-order Perturbation Theory (CASPT2) and Equation-of-Motion Coupled-Cluster (EOM-CCSD) are employed to analyze the electronic structure. researchgate.netresearchgate.net

The analysis of pyrrole's electronic spectrum reveals a complex structure influenced by low-lying excited states. researchgate.netnih.gov Quantum dynamics studies, using methods like the Multi-Configurational Time-Dependent Hartree (MCTDH), have been used to calculate the spectrum and understand the role of intensity borrowing from ππ* states to lower-lying Rydberg states. researchgate.netnih.gov For substituted pyrroles, such as copper corroles which are formed by four pyrrole (B145914) rings, DFT can provide good molecular geometries. However, determining the ground spin state and energetics can be highly dependent on the choice of the functional, highlighting the need for multireference methods like XMS-CASPT2 for accurate electronic structure characterization. researchgate.net These investigations identify the ground electronic state, its dominant electronic configurations, and its characteristic structure. researchgate.net

The introduction of a dimethoxymethyl group at the C2 position of the pyrrole ring influences the electron distribution. Quantum chemical calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. This analysis is crucial for predicting the molecule's reactivity, as the HOMO and LUMO energies are related to its ionization potential and electron affinity, respectively, and dictate its behavior as a nucleophile or electrophile.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving pyrrole derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with each step.

For example, the reaction mechanism of enzymes like dihydropyrimidinase, which acts on related cyclic compounds, has been investigated using a quantum mechanical cluster approach based on DFT. rsc.org This method involves modeling the enzyme's active site and studying the substrate's transformation, revealing that a hydroxide (B78521) ion initiates a nucleophilic attack, followed by proton abstraction and concerted protonation steps. rsc.org Such detailed understanding of a catalytic mechanism can provide insights for engineering the enzyme to improve its activity or alter its substrate scope. rsc.org

In the context of synthesizing more complex molecules from pyrrole precursors, computational modeling can be equally valuable. For instance, the cyclization of pyrrole derivatives with reagents like triethyl orthoformate to form fused systems such as pyrrolo[3,2-d]pyrimidines can be modeled. nih.gov Computational studies can predict the most likely reaction pathway, rationalize the role of catalysts, and explain the observed regioselectivity, thereby guiding synthetic efforts.

Molecular Docking Studies for Understanding Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding the intermolecular interactions that govern biological activity. For pyrrole-based compounds, docking studies have provided significant insights into their potential as therapeutic agents. nih.govmdpi.comnih.gov

These studies involve placing the pyrrole derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.comresearchgate.net The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

For example, various pyrrole derivatives have been docked into the active sites of several key protein targets:

EGFR and CDK2: Fused 1H-pyrrole derivatives have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer. nih.gov Docking simulations showed that these compounds could form hydrogen bonds and hydrophobic contacts within the binding pockets of these enzymes. nih.gov

MAO-B: Pyrrole-based Schiff bases have been evaluated as inhibitors of Monoamine Oxidase B (MAO-B), a target in neurodegenerative diseases. mdpi.com Docking studies hypothesized that specific modifications, like removing an ester group, could enhance inhibitory potency by allowing for more stable enzyme-ligand complexes. mdpi.com

COX-2: Novel 1-methyl-1H-pyrrole-2,5-diones were identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Molecular docking successfully rationalized the observed biological data by showing stronger binding interactions with COX-2 compared to the COX-1 isozyme. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrrole Derivatives

Pyrrole Derivative Class Protein Target Key Interactions Observed Reference
Fused 1H-Pyrroles EGFR, CDK2 Hydrogen bonding with Met769 (EGFR); Hydrophobic interactions with Ala719, Val702. nih.gov
Pyrrole-based Schiff Bases MAO-B π-π interactions with Phe343; Hydrophobic interactions with Tyr398, Tyr435. mdpi.com
1-Methyl-1H-pyrrole-2,5-diones COX-2 Stronger binding interaction with COX-2 over COX-1, providing theoretical support for selectivity. nih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. Computational approaches are instrumental in deriving these relationships by quantifying how modifications to a molecular scaffold affect its activity.

By analyzing a series of related compounds, computational models can identify key structural features responsible for potent and selective activity. For instance, in a study of fused pyrrole derivatives, an SAR analysis revealed that compounds with a 2,3-dihydro-1H-pyrrolizine scaffold had slightly better cytotoxic activity than those with a 3H-pyrimido[4,5-b]pyrrolizine scaffold. nih.gov This type of analysis provides a clear roadmap for medicinal chemists to design more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that relates chemical properties (descriptors) to biological activity. For pyrrolo[1,2-a]quinoline (B3350903) derivatives, QSAR and DFT-based descriptors were used to analyze their antifungal properties, demonstrating that these molecules possess good drug-like characteristics. mdpi.com

Prediction of Molecular Behavior and Synthetic Feasibility

Computational chemistry enables the prediction of a molecule's behavior in various environments and can offer insights into its synthetic accessibility.

The prediction of molecular behavior often involves forecasting a molecule's biological targets. Web-based tools like SwissTargetPrediction can estimate the most probable macromolecular targets of a small molecule by comparing its 2D and 3D similarity to a library of known active compounds. mdpi.com This allows for hypothesis generation about a compound's mechanism of action early in the drug discovery process.

Furthermore, computational analysis of reaction energetics and pathways can help assess synthetic feasibility. By calculating the activation barriers and thermodynamic stability of intermediates and products, chemists can predict whether a proposed synthetic route is likely to be successful under reasonable laboratory conditions. Understanding the catalytic mechanism of enzymes that produce similar scaffolds can also offer inspiration for developing novel synthetic strategies or for using the enzymes themselves as biocatalysts. rsc.org

Applications in Advanced Organic Synthesis

Building Blocks for Complex Natural Products Synthesis

2-(Dimethoxymethyl)-1H-pyrrole and its parent compound, pyrrole-2-carboxaldehyde, are crucial intermediates in the total synthesis of a wide array of complex natural products. rsc.orgrsc.orgrsc.org The pyrrole (B145914) framework is a common motif in many biologically active compounds isolated from both terrestrial and marine organisms. chim.itpsu.edu The use of this compound allows for the introduction of the pyrrole ring early in a synthetic sequence, with the protected aldehyde group remaining inert to various reaction conditions until its desired deprotection and subsequent transformation.

One notable application is in the synthesis of pyrrole-containing alkaloids. nih.gov Many of these natural products exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgalliedacademies.org The synthesis of these complex molecules often involves multi-step sequences where the stability of the protected aldehyde is paramount. For instance, the synthesis of the manzacidins and the sceptrin (B1680891) family of alkaloids has been achieved using strategies that rely on pyrrole building blocks. psu.edu

Furthermore, 2-formylpyrrole derivatives, which can be readily generated from this compound, are themselves naturally occurring compounds, often arising from the non-enzymatic Maillard reaction between amines and sugars. rsc.orgrsc.orgnih.gov These natural products display a range of interesting biological effects, including hepatoprotective and antioxidant activities. rsc.orgrsc.org The ability to synthetically access these molecules through precursors like this compound is crucial for studying their biological functions and potential therapeutic applications.

Intermediates for Advanced Pharmaceutical Scaffolds

The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. alliedacademies.orgeurekaselect.commdpi.com this compound serves as a key intermediate in the synthesis of advanced pharmaceutical scaffolds, providing a versatile platform for the development of new therapeutic agents. mdpi.com The protected aldehyde functionality allows for late-stage functionalization, a desirable feature in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov

Pyrrole-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.com For example, pyrrole derivatives have been investigated as selective inhibitors of enzymes like cyclooxygenases (COX-2) and as potent anticancer agents. mdpi.comnih.gov The synthesis of these molecules often utilizes pyrrole building blocks where the 2-position is functionalized with a protected aldehyde, such as the dimethoxy acetal (B89532).

A specific example includes the synthesis of a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which have shown high affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov Such compounds are valuable tools for studying the role of these receptors in various neurological disorders. The synthetic route to these molecules highlights the importance of having a stable pyrrole precursor that can undergo further chemical modifications.

Precursors for Porphyrin and Related Macrocycle Synthesis

This compound and its deprotected form, pyrrole-2-carboxaldehyde, are fundamental precursors in the synthesis of porphyrins, chlorins, and other related macrocycles. nih.govnih.govuc.pt These complex aromatic systems are central to a vast range of biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll), and have found applications in areas such as photodynamic therapy (PDT) and materials science. alliedacademies.orgnih.gov

The synthesis of porphyrins often involves the condensation of pyrrolic subunits. nih.govnih.gov The MacDonald [2+2] condensation, for instance, is a widely used method that combines two different dipyrromethanes to construct the porphyrin macrocycle. nih.gov The synthesis of these dipyrromethane intermediates can be achieved using pyrrole-2-carboxaldehyde derivatives. uc.pt The aldehyde functionality is crucial for forming the inter-pyrrolic linkages that make up the final macrocycle.

The Lindsey synthesis of meso-substituted porphyrins is another key method that often utilizes pyrrole and an aldehyde. nih.govorgsyn.org While this typically involves a simple aldehyde, the use of pyrrole-2-carboxaldehyde derivatives allows for the introduction of substituents at the β-positions of the pyrrole rings within the porphyrin structure. Furthermore, the synthesis of modified porphyrins, such as porpholactones and morpholinoporphyrins, can also start from appropriately functionalized pyrrole precursors. nih.gov The stability offered by the dimethoxymethyl protecting group makes this compound an attractive starting material for these intricate, multi-step syntheses.

Role in the Development of Organic Semiconducting Materials

Pyrrole-containing materials have emerged as promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netbohrium.comnih.govacs.org The electron-rich nature of the pyrrole ring makes it an excellent electron-donating unit, a key property for p-type organic semiconductors. researchgate.netnih.gov this compound, as a precursor to functionalized pyrroles, plays a role in the synthesis of these advanced materials.

The aldehyde group, once deprotected, can be used as a synthetic handle to build larger conjugated systems. For example, it can undergo condensation reactions with other aromatic or heteroaromatic compounds to create donor-acceptor (D-A) type polymers or small molecules. digitellinc.com These D-A structures are a cornerstone of modern organic semiconductor design, as they allow for tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and the bandgap.

While pyrrole itself can be prone to instability, incorporating it into fused aromatic systems or larger conjugated polymers can enhance its stability and performance in electronic devices. nih.govdigitellinc.com The synthesis of these materials often requires versatile building blocks, and this compound provides a convenient and stable way to introduce the pyrrole moiety with a reactive site for further elaboration. Research in this area has led to the development of diketopyrrolopyrrole (DPP)-based materials, which have shown high charge carrier mobilities in OFETs. rsc.org

Contribution to the Synthesis of Agrochemically Relevant Compounds

The pyrrole ring is a structural feature in a number of commercially successful agrochemicals, including fungicides and insecticides. nih.govacs.org This has spurred research into the synthesis of novel pyrrole derivatives with potential applications in crop protection. nih.govacs.org this compound can serve as a starting material for the synthesis of such compounds.

The aldehyde functionality, after deprotection, can be transformed into a variety of other functional groups, allowing for the exploration of a wide chemical space. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime. These transformations open up pathways to a diverse range of pyrrole-containing molecules that can be screened for agrochemical activity.

Examples of agrochemicals containing the pyrrole moiety include the fungicide fludioxonil (B1672872) and the insecticide chlorfenapyr. nih.govacs.org The development of new and more effective agrochemicals is an ongoing process, driven by the need to manage resistance and improve environmental profiles. The use of versatile building blocks like this compound facilitates the synthesis of novel structures for biological evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.